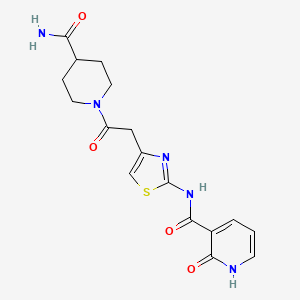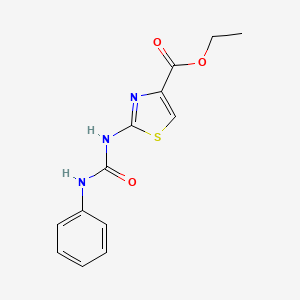
Ethyl 2-(3-phenylureido)thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-phenylureido)thiazole-4-carboxylate is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of ethyl 2-aminothiazole-4-carboxylate with aldehyde/ketone in absolute ethanol, with a few drops of glacial acetic acid added . The reaction mixture is stirred and refluxed for 12 hours .Molecular Structure Analysis
The molecular structure of similar compounds is characterized by FTIR and NMR (1H and 13C) . The IR spectrum shows peaks corresponding to C=O ester, C–H, C=C, C=N, and OH groups . The 1H NMR spectrum shows signals corresponding to CH2, CH3, thiazole, Ar, H–C=N, and Ar–OH .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a melting point of 196–198 °C . The compounds are characterized by FTIR and NMR (1H and 13C), which provide information about their chemical structure .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “Ethyl 2-(3-phenylureido)thiazole-4-carboxylate,” focusing on six unique applications:
Antibacterial Agents
Ethyl 2-(3-phenylureido)thiazole-4-carboxylate has shown significant potential as an antibacterial agent. Thiazole derivatives, including this compound, exhibit strong activity against various gram-positive and gram-negative bacteria. This makes them valuable in developing new antibiotics, especially in the face of rising antibiotic resistance .
Anticancer Research
This compound is also explored for its anticancer properties. Thiazole derivatives have been found to inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. Research into Ethyl 2-(3-phenylureido)thiazole-4-carboxylate could lead to the development of new chemotherapeutic agents .
Anti-inflammatory Applications
Ethyl 2-(3-phenylureido)thiazole-4-carboxylate has potential anti-inflammatory properties. Thiazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes, making them useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antioxidant Activity
The compound is also studied for its antioxidant properties. Thiazole derivatives can neutralize free radicals, reducing oxidative stress and preventing cellular damage. This application is particularly relevant in the development of treatments for diseases associated with oxidative stress, such as neurodegenerative disorders .
Antitubercular Agents
Research has shown that thiazole derivatives, including Ethyl 2-(3-phenylureido)thiazole-4-carboxylate, possess antitubercular activity. These compounds can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, making them potential candidates for new TB treatments .
Antifungal Applications
Ethyl 2-(3-phenylureido)thiazole-4-carboxylate is also being investigated for its antifungal properties. Thiazole derivatives have shown efficacy against various fungal pathogens, which could lead to the development of new antifungal medications to treat infections like candidiasis and aspergillosis .
Mécanisme D'action
The mechanism of action of similar compounds involves interactions with target enzymes. For instance, some designed compounds were docked with the target enzyme UDP-N-acetylmuramate/l-alanine ligase, and showed strong binding affinity . These compounds could be considered to act as antagonists against this target enzyme .
Orientations Futures
The future directions for research on similar compounds could involve further exploration of their therapeutic roles. The synthesized compounds showed moderate to significant antibacterial and antifungal potential . Therefore, these compounds could be further investigated for their potential as therapeutic agents against various diseases.
Propriétés
IUPAC Name |
ethyl 2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-2-19-11(17)10-8-20-13(15-10)16-12(18)14-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTVJHSQRJOVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-phenylureido)thiazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2842343.png)
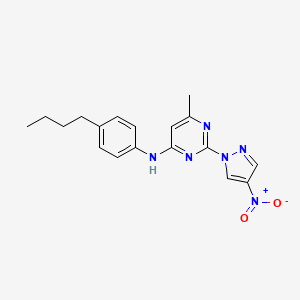
![1-(3,4-difluorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2842346.png)
![N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2842347.png)
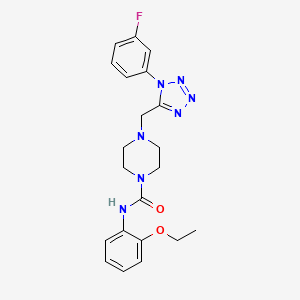

![N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfinyl]acetamide](/img/structure/B2842350.png)
![3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid](/img/structure/B2842352.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2842354.png)
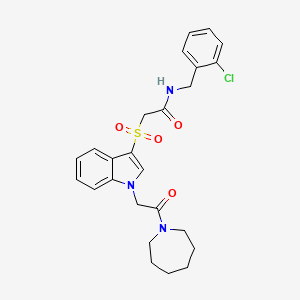
![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2842359.png)
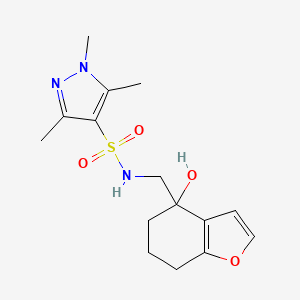
![N-[4-[2-(benzenesulfonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2842363.png)
